molecular formula C15H21N3O6 B12333661 2-{Bis[(tert-butoxy)carbonyl]amino}pyrimidine-5-carboxylic acid

2-{Bis[(tert-butoxy)carbonyl]amino}pyrimidine-5-carboxylic acid

Cat. No.: B12333661
M. Wt: 339.34 g/mol
InChI Key: SZLPFVMTSCAHRJ-UHFFFAOYSA-N
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Description

2-{Bis[(tert-butoxy)carbonyl]amino}pyrimidine-5-carboxylic acid is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a pyrimidine ring substituted with bis(tert-butoxycarbonyl)amino and carboxylic acid groups, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{Bis[(tert-butoxy)carbonyl]amino}pyrimidine-5-carboxylic acid typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups. One common method involves reacting the amino-substituted pyrimidine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions are generally mild, and the Boc-protected compound can be isolated and purified through standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems to enhance efficiency and sustainability. These systems allow for continuous synthesis under controlled conditions, improving yield and reducing waste . The use of flow microreactors is particularly advantageous for large-scale production, as it offers better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{Bis[(tert-butoxy)carbonyl]amino}pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection yields the free amino compound, while coupling reactions can produce various substituted pyrimidines.

Scientific Research Applications

2-{Bis[(tert-butoxy)carbonyl]amino}pyrimidine-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{Bis[(tert-butoxy)carbonyl]amino}pyrimidine-5-carboxylic acid involves its ability to undergo selective deprotection and coupling reactions. The Boc groups protect the amino functionality during synthetic transformations, allowing for selective reactions at other sites. Upon deprotection, the free amino group can participate in further reactions, such as forming bonds with other molecules or acting as a nucleophile in substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{Bis[(tert-butoxy)carbonyl]amino}pyrimidine-5-carboxylic acid is unique due to its combination of a pyrimidine ring with Boc-protected amino and carboxylic acid groups. This structure provides a balance of stability and reactivity, making it suitable for various synthetic applications. Its ability to undergo selective deprotection and coupling reactions sets it apart from other similar compounds, offering versatility in chemical synthesis.

Properties

Molecular Formula

C15H21N3O6

Molecular Weight

339.34 g/mol

IUPAC Name

2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C15H21N3O6/c1-14(2,3)23-12(21)18(13(22)24-15(4,5)6)11-16-7-9(8-17-11)10(19)20/h7-8H,1-6H3,(H,19,20)

InChI Key

SZLPFVMTSCAHRJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1=NC=C(C=N1)C(=O)O)C(=O)OC(C)(C)C

Origin of Product

United States

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